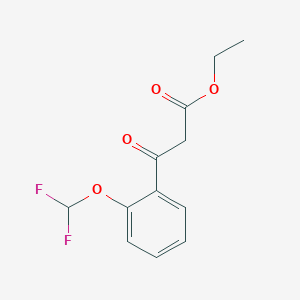
Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzene and ethyl acetoacetate.
Reaction Conditions: The key step involves the formation of the ester linkage through a nucleophilic substitution reaction. This can be achieved by reacting 2-(difluoromethoxy)benzene with ethyl acetoacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity through interactions with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(2-(trifluoromethoxy)phenyl)-3-oxopropanoate
- Ethyl 3-(2-(methoxy)phenyl)-3-oxopropanoate
- Ethyl 3-(2-(fluoromethoxy)phenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2-(difluoromethoxy)phenyl)-3-oxopropanoate is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in the design of bioactive molecules with improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C12H12F2O4 |
|---|---|
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
ethyl 3-[2-(difluoromethoxy)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H12F2O4/c1-2-17-11(16)7-9(15)8-5-3-4-6-10(8)18-12(13)14/h3-6,12H,2,7H2,1H3 |
Clé InChI |
GFIVDKXNAUEDPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CC=CC=C1OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B15091281.png)


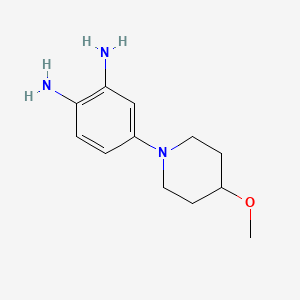
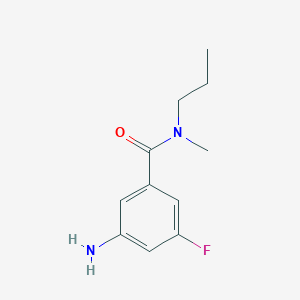

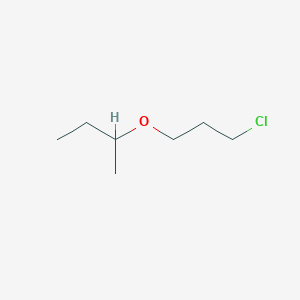
![4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol](/img/structure/B15091310.png)

![2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15091322.png)
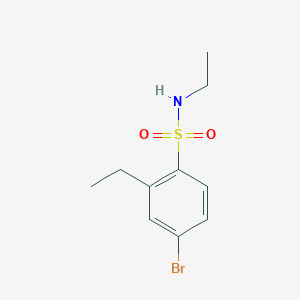
![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)


